3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzo[e][1,2,4]thiadiazines This compound is characterized by the presence of a chlorine atom at the 3rd position, a piperidin-1-yl group at the 7th position, and a 1,1-dioxide group attached to the thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminobenzenesulfonamide, with a chlorinating agent like thionyl chloride.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with piperidine under basic conditions.
Chlorination: The final step involves the chlorination of the compound at the 3rd position using a chlorinating agent such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiadiazines with various functional groups
Scientific Research Applications
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis and is being explored for its therapeutic potential.
Biological Studies: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds. It is used in the development of new synthetic methodologies and reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis . Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis and disrupt cell cycle progression .
Comparison with Similar Compounds
3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds, such as:
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: This compound also contains a thiadiazine ring and a chlorine atom but differs in the substituents attached to the ring.
3-Phenyl-2H-1,2,4-benzo[e][1,2,4]thiadiazine-1,1-dioxide: This compound has a phenyl group instead of a piperidin-1-yl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14ClN3O2S |
---|---|
Molecular Weight |
299.78 g/mol |
IUPAC Name |
3-chloro-7-piperidin-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C12H14ClN3O2S/c13-12-14-10-5-4-9(16-6-2-1-3-7-16)8-11(10)19(17,18)15-12/h4-5,8H,1-3,6-7H2,(H,14,15) |
InChI Key |
VXRONXOAFHNPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)NC(=NS3(=O)=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.